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Compound of Interest

Compound Name: Diboron

Cat. No.: B099234 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the diboration of unsaturated carbon-

carbon bonds, a powerful transformation in organic synthesis for the creation of versatile 1,2-

bis(boronate) esters. These compounds serve as key building blocks in medicinal chemistry

and materials science, enabling the stereocontrolled synthesis of complex molecules. The

following sections detail both metal-catalyzed and metal-free approaches for the diboration of

alkenes and alkynes, complete with experimental procedures, quantitative data, and

mechanistic diagrams.

Platinum-Catalyzed Diboration of Alkenes
Platinum complexes are highly effective catalysts for the syn-addition of diboron reagents to a

wide range of alkenes.[1] This method is particularly useful for achieving high yields with

terminal and cyclic alkenes.[2]

Experimental Protocol: Platinum-Catalyzed Diboration of
4-Phenyl-1-Butene
This protocol is adapted from a procedure for the enantioselective diboration of

monosubstituted alkenes using a chiral platinum catalyst.[3]
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Platinum(0) catalyst precursor (e.g., Pt(dba)₃ - tris(dibenzylideneacetone)diplatinum(0))

Chiral phosphine ligand (e.g., (R,R)-TADDOL-derived phosphonite)

Bis(pinacolato)diboron (B₂pin₂)

4-Phenyl-1-butene

Anhydrous tetrahydrofuran (THF)

Diethyl ether

Hexanes

Ethyl acetate

Silica gel for column chromatography

3 M Sodium hydroxide (NaOH) solution

30% Hydrogen peroxide (H₂O₂) solution

Saturated sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

Catalyst Preparation: In a nitrogen-filled glovebox, a flask is charged with the platinum

catalyst precursor and the chiral ligand. Anhydrous THF is added, and the mixture is heated

to 80 °C for 30 minutes.[3]

Diboration Reaction: The flask is cooled to room temperature, and bis(pinacolato)diboron is

added, followed by 4-phenyl-1-butene.[3] The reaction mixture is then heated to 60 °C and

stirred for 24 hours.[3]

Work-up and Purification: After cooling to room temperature, the solvent is removed under

reduced pressure. The crude product is purified by silica gel column chromatography using a

mixture of hexanes and ethyl acetate as the eluent to yield the desired 1,2-bis(boronate)

ester.[3]
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Oxidation to Diol (for characterization): The purified bis(boronate) ester is dissolved in THF

and cooled to 0 °C. 3 M NaOH solution is added, followed by the dropwise addition of 30%

H₂O₂ solution. The mixture is stirred at room temperature for 4 hours. The reaction is

quenched with saturated Na₂S₂O₃ solution, and the product is extracted with diethyl ether.

The organic layer is dried and concentrated to yield the corresponding 1,2-diol.[3]

Quantitative Data: Platinum-Catalyzed Diboration of
Various Alkenes

Entry
Alkene
Substrate

Product Yield
(%)

Enantiomeric
Ratio (er)

Reference

1 Styrene 85 95:5 [4]

2 4-Chlorostyrene 82 94:6 [4]

3 4-Methylstyrene 88 96:4 [4]

4 1-Octene 75 92:8 [4]

5 Cyclohexene 90 N/A (meso) [2]
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Caption: Catalytic cycle for platinum-catalyzed alkene diboration.
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Rhodium catalysts, particularly when paired with chiral ligands like Quinap, enable the highly

enantioselective diboration of simple alkenes.[5][6] This method provides access to chiral 1,2-

diols after a subsequent oxidation step.[5]

Experimental Protocol: Rhodium-Catalyzed
Enantioselective Diboration of trans-β-Methylstyrene
This protocol is based on the work of Morken and colleagues.[5][6]

Materials:

(nbd)Rh(acac) (norbornadiene rhodium(I) acetylacetonate) or (cod)₂RhBF₄

(S)-Quinap

Bis(catecholato)diboron (B₂(cat)₂)

trans-β-Methylstyrene

Anhydrous tetrahydrofuran (THF)

Reagents for oxidative work-up (e.g., H₂O₂, NaOH)

Procedure:

Catalyst Pre-formation: In a glovebox, the rhodium precursor and the (S)-Quinap ligand are

combined in anhydrous THF and stirred to form the active catalyst.[6]

Diboration Reaction: Bis(catecholato)diboron is added to the catalyst solution, followed by

the trans-β-methylstyrene substrate. The reaction is stirred at room temperature for 12

hours.[6]

Oxidative Work-up: The reaction mixture is subjected to an oxidative work-up with basic

hydrogen peroxide to convert the 1,2-bis(boronate) ester into the corresponding 1,2-diol.[5]

Analysis: The resulting diol is purified and analyzed (e.g., by chiral HPLC or SFC) to

determine the yield and enantiomeric excess.[6]
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Quantitative Data: Rhodium-Catalyzed Enantioselective
Diboration

Entry
Alkene
Substrate

Yield of Diol
(%)

Enantiomeric
Excess (ee %)

Reference

1
trans-β-

Methylstyrene
85 96 [6]

2 Styrene 70 80 [5]

3 Indene 92 98 [6]

4 trans-4-Octene 88 94 [5]

5
Trisubstituted

Alkene
75 95 [6]
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Caption: Proposed cycle for Rh-catalyzed enantioselective diboration.
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Iron-catalyzed methods offer a more sustainable and cost-effective alternative to precious

metal catalysts for the diboration of alkynes, affording cis-1,2-diborylalkenes.[7]

Experimental Protocol: Iron-Catalyzed Diboration of 1-
Phenyl-1-propyne
This protocol is based on the work of Nakamura and colleagues.[7]

Materials:

Iron(II) bromide (FeBr₂)

Lithium methoxide (LiOMe)

Bis(pinacolato)diboron (B₂pin₂)

Methoxy(pinacolato)borane (MeOBpin)

1-Phenyl-1-propyne

Dibutyl ether (Bu₂O) as solvent

1,1,2,2-Tetrachloroethane (internal standard for NMR yield)

Procedure:

Reaction Setup: A reaction vessel is charged with FeBr₂, LiOMe, B₂pin₂, and MeOBpin under

an inert atmosphere.

Diboration Reaction: Anhydrous dibutyl ether is added, followed by 1-phenyl-1-propyne. The

reaction mixture is heated to 80 °C and stirred for 6 hours.[7]

Analysis: The reaction is cooled to room temperature. An internal standard (1,1,2,2-

tetrachloroethane) is added, and the yield of the cis-1,2-diborylalkene is determined by ¹H

NMR analysis of the crude reaction mixture.[7]

Purification: The product can be isolated by filtration through a pad of celite to remove

insoluble iron salts, followed by solvent evaporation and purification by chromatography or
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distillation.

Quantitative Data: Iron-Catalyzed Diboration of
Symmetrical and Unsymmetrical Alkynes

Entry
Alkyne
Substrate

Product Yield (%) Reference

1 4-Octyne

cis-4,5-

Bis(boryl)-4-

octene

91 [7]

2
1-Phenyl-1-

propyne

cis-1-Phenyl-1,2-

bis(boryl)propen

e

84 [7]

3
Diphenylacetylen

e

cis-1,2-Diphenyl-

1,2-

bis(boryl)ethene

95 [7]

4 1-Decyne

cis-1,2-

Bis(boryl)-1-

decene

78 [7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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